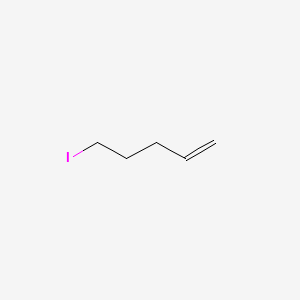

5-Iodo-1-pentene

Cat. No. B1588580

Key on ui cas rn:

7766-48-5

M. Wt: 196.03 g/mol

InChI Key: GTEUBQCAVFVWBL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08067412B2

Procedure details

To a solution of 2-chloro-N-methoxy-N-methylacetamide (6.0 g, 48.8 mmol) in dry DMF (20 mL) at 23° C. was added 3-mercaptophenol (4.44 mL, 48.8 mmol) and K2CO3 (6.7 g, 48.8 mmol). The resulting suspension was stirred at 23° C. overnight. After this period of time, Merrifield resin (24 g, <2 mmol.g−1, <48.8 mmol) was added to the mixture followed by K2CO3 (11.4 g, 83.0 mmol) as well as TBAI (catalytic amount), and the suspension was heated up to 50° C. After 12 hours at this temperature, the resin was filtered and washed several times: HClaq. (50 mL), MeOH (50 mL), CH2Cl2 (50 mL) and Et2O (50 mL). The resin was dried under reduced pressure to constant mass of 29.2 g. The final mass gain (5.2 g, 27.3 mmol) indicated an estimate loading of 0.81 mmol.g−1. Resin 2-49 (10 g, 0.81 mmol.g−1) was suspended in a 1:1 mixture of HFIP/CH2Cl2 (50 mL). To this suspension, H2O2 (3 mL, 16.0 mmol) was added at 23° C. and the resulting mixture was shaken for 12 h. Resin 2-113 was then filtered, washed using MeOH (50 mL), CH2Cl2 (50 mL) and Et2O (50 mL) and dried under reduced pressure to constant mass before subsequent use. Resin 2-113 (4.0 g, <0.81 mmol.g−1) was suspended in DMSO (40 mL) followed by the addition of tBuOK (336 mg, 3.0 mmol). After shaking the reaction for 1 h at room temperature, 5-iodo-1-pentene (588 mg, 3.0 mmol) was added to the suspension and the mixture was shaken for 3 h. The resin was filtered, washed and dried as before. Then, it was suspended in toluene and heated at 80° C. After 8 h at this temperature, the resin was filtered and washed several times with more toluene. The combined toluene solutions were evaporated giving pure compound 2-114 as a colourless oil (321 mg, 77%) of 95% purity judged by NMR. 1H NMR (400 MHz, CDCl3, 25° C.): δ=6.94 (dt, J=15.7, 6.7 Hz, 1H), 6.39 (d, J=15.2 Hz, 1H), 5.84-5.74 (m, 1H), 5.02 (dd, J=17.4, 1.7 Hz, 1H), 4.97 (d, J=10.1 Hz, 1H), 3.67 (s, 3H), 3.21 (s, 3H), 2.34-2.29 (m, 2H), 2.23-2.18 (m, 2H); 13C NMR (100 MHz, CDCl3, 25° C.): δ=166.8, 146.7, 137.3, 119.1, 115.3, 61.6, 32.3, 31.7, (one carbon is not detected); I.R. (film): νmax=2934, 1681, 1638, 1378, 1179 cm−1.

Name

Yield

77%

Identifiers

|

REACTION_CXSMILES

|

Cl[CH2:2][C:3]([N:5]([O:7][CH3:8])[CH3:6])=[O:4].S[C:10]1[CH:11]=[C:12](O)C=[CH:14][CH:15]=1.C([O-])([O-])=O.[K+].[K+].OO.C(O[K])(C)(C)C.ICCCC=C>CN(C=O)C.CCCC[N+](CCCC)(CCCC)CCCC.[I-]>[CH3:8][O:7][N:5]([CH3:6])[C:3](=[O:4])[CH:2]=[CH:12][CH2:11][CH2:10][CH:15]=[CH2:14] |f:2.3.4,9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

6 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(=O)N(C)OC

|

|

Name

|

|

|

Quantity

|

4.44 mL

|

|

Type

|

reactant

|

|

Smiles

|

SC=1C=C(C=CC1)O

|

|

Name

|

|

|

Quantity

|

6.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[K+].[K+]

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Two

|

Name

|

|

|

Quantity

|

11.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[K+].[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Step Four

|

Name

|

|

|

Quantity

|

336 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)O[K]

|

Step Five

|

Name

|

|

|

Quantity

|

588 mg

|

|

Type

|

reactant

|

|

Smiles

|

ICCCC=C

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

CCCC[N+](CCCC)(CCCC)CCCC.[I-]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

23 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting suspension was stirred at 23° C. overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After this period of time, Merrifield resin (24 g, <2 mmol.g−1, <48.8 mmol) was added to the mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the suspension was heated up to 50° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 12 hours at this temperature

|

|

Duration

|

12 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the resin was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed several times

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resin was dried under reduced pressure to constant mass of 29.2 g

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Resin 2-49 (10 g, 0.81 mmol.g−1) was suspended in a 1:1 mixture of HFIP/CH2Cl2 (50 mL)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the resulting mixture was shaken for 12 h

|

|

Duration

|

12 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Resin 2-113 was then filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under reduced pressure to constant mass before subsequent use

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After shaking

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction for 1 h at room temperature

|

|

Duration

|

1 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was shaken for 3 h

|

|

Duration

|

3 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resin was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried as before

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated at 80° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 8 h at this temperature

|

|

Duration

|

8 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the resin was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed several times with more toluene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The combined toluene solutions were evaporated

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CON(C(C=CCCC=C)=O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 321 mg | |

| YIELD: PERCENTYIELD | 77% | |

| YIELD: CALCULATEDPERCENTYIELD | 3.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |